molecular formula C20H17Cl3N2O3 B13735025 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]

Cat. No.: B13735025
M. Wt: 439.7 g/mol
InChI Key: FOLCWDRFXVWUFU-LYBHJNIJSA-N
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Description

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of indole derivatives, including 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime], typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other indole derivatives, 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. Similar compounds include other chlorinated indole derivatives and those with different substituents on the indole ring .

Properties

Molecular Formula

C20H17Cl3N2O3

Molecular Weight

439.7 g/mol

IUPAC Name

[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate

InChI

InChI=1S/C20H17Cl3N2O3/c1-11(2)7-18(26)28-24-19-14-9-13(21)4-6-17(14)25(20(19)27)10-12-3-5-15(22)16(23)8-12/h3-6,8-9,11H,7,10H2,1-2H3/b24-19+

InChI Key

FOLCWDRFXVWUFU-LYBHJNIJSA-N

Isomeric SMILES

CC(C)CC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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